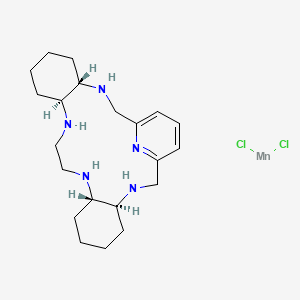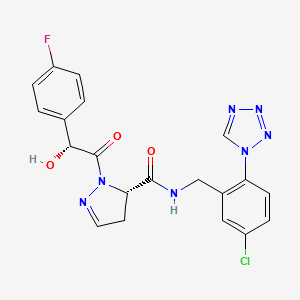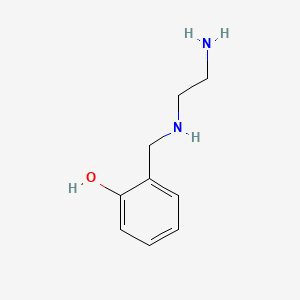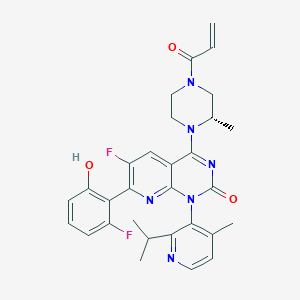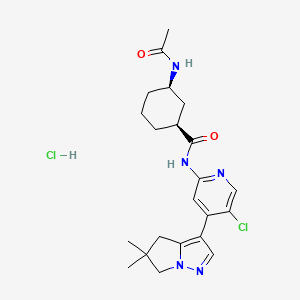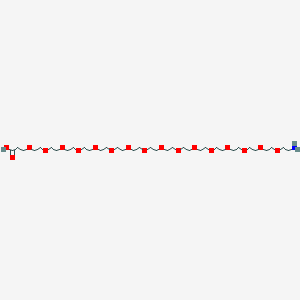
BCL6-i
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCL6-i is a potent, cell-active, and irreversible BCL6 inhibitor. This compound selectively targets Cys53.
Aplicaciones Científicas De Investigación
Chemically Induced Degradation of the Oncogenic Transcription Factor BCL6 BCL6, a transcription factor, plays a significant role in oncogenesis, particularly in lymphoid malignancies like diffuse large B cell lymphoma (DLBCL). Disrupting BCL6's interaction with transcriptional repressors can attenuate its oncogenic effects. Recent developments in structure-based drug design have led to highly potent compounds that not only block BCL6's interaction with co-repressors but also induce its degradation, intensifying the expression of BCL6-repressed genes and inhibiting proliferation more effectively than compounds merely inhibiting co-repressor interactions. This highlights the potential of BCL6-based lymphoma therapeutics (Kerres et al., 2017).
The Expanding Role of BCL6 in Cancer Therapeutics Initially recognized as an oncogene in B-cell lymphomas, BCL6 contributes to the malignant phenotype by repressing genes involved in proliferation and DNA damage checkpoints and by impeding B-cell terminal differentiation. It exerts its influence by binding to and repressing a vast array of target genes. Structural insights into BCL6-corepressor complexes suggested that BCL6 could be a druggable target, leading to the design of compounds that block its corepressor recruitment. These compounds have shown potent effects against various hematologic and solid tumors, reinforcing the case for accelerating the development of BCL6-targeted therapies for clinical applications (Cárdenas et al., 2016).
BCL6 as a Therapeutic Target for Lymphoma BCL6 plays a crucial role in the development and maintenance of germinal centers, which are essential for an effective humoral immune response. Genomic aberrations leading to sustained BCL6 activity contribute to the development of germinal center-derived lymphomas. Given that many B-cell non-Hodgkin lymphomas arise from neoplastic transformation of germinal center B cells and often involve deregulation of BCL6 expression, inhibiting BCL6 has emerged as a promising therapeutic strategy. Several agents targeting BCL6, mostly focusing on its BTB domain, have shown anti-lymphoma activity in preclinical models, indicating the potential of this approach in future clinical trials (Leeman-Neill & Bhagat, 2018).
Discovery and Optimization of BCL6 Inhibitors Research efforts have been directed at discovering and optimizing BCL6 inhibitors for therapeutic applications. Various strategies, including the use of peptidomimetics, small molecules, and natural compounds, have been employed to inhibit BCL6. These inhibitors, particularly those targeting the BTB domain, have demonstrated potential in disrupting the oncogenic functions of BCL6 in various cancer models. The discovery and optimization of these inhibitors offer insights into the role of BCL6 in cancer and pave the way for new therapeutic interventions (Yasui et al., 2017).
Propiedades
Fórmula molecular |
C30H37Cl2N5O8 |
|---|---|
Peso molecular |
666.55 |
Nombre IUPAC |
(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethyl)propionamide |
InChI |
InChI=1S/C30H37Cl2N5O8/c1-2-28(38)34-11-12-36-23-7-6-19(15-26(23)45-25(30(36)40)5-3-4-10-33-29(39)18-31)35-22-17-27(24(37(41)42)16-21(22)32)44-20-8-13-43-14-9-20/h6-7,15-17,20,25,35H,2-5,8-14,18H2,1H3,(H,33,39)(H,34,38)/t25-/m1/s1 |
Clave InChI |
QQSHEMQKLUMPQB-RUZDIDTESA-N |
SMILES |
CCC(NCCN1C2=CC=C(NC3=CC(OC4CCOCC4)=C([N+]([O-])=O)C=C3Cl)C=C2O[C@H](CCCCNC(CCl)=O)C1=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BCL6i; BCL6 i; BCL6-i |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



